Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide
Description
Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide (CAS: 126101-09-5) is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with two ketone groups at positions 2 and 5 and a carboxamide substituent at position 7a. Its structure combines a partially saturated pyrrole ring fused to an imidazole moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
126101-09-5 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c8-6(13)7-2-1-5(12)10(7)3-4(11)9-7/h1-3H2,(H2,8,13)(H,9,11) |
InChI Key |
YIKZHRIABJQJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)CN2C1=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Core Assembly
The pyrroloimidazole skeleton can be constructed via cyclocondensation of appropriately substituted precursors. For example, N-amino-2-iminopyridines have been shown to undergo cross-dehydrogenative coupling (CDC) with 1,3-dicarbonyl compounds under aerobic conditions to form pyrazolo[1,5-a]pyridine derivatives. Adapting this approach, a diamine precursor (e.g., 1,2-diaminopyrrolidine) could react with a 1,3-diketone or β-ketoamide to form the imidazole ring. Key steps include:
- Substrate Preparation : Introduction of a carboxamide group at the 7a position via acylation of a primary amine intermediate.
- Cyclization : Heating under reflux in ethanol with acetic acid (6 equiv) and Pd(OAc)₂ (10 mol%) under O₂.
- Oxidation : Post-cyclization oxidation using agents like KMnO₄ or Dess-Martin periodinane to install the 2,5-dioxo moieties.
Yields for analogous pyrazolo[1,5-a]pyridines range from 72–90%, suggesting that optimized conditions could achieve similar efficiency for the target compound.
Solid-Phase Synthesis Using Supported Selenium Resins
A combinatorial approach developed for pyrrolo[1,2-c]imidazoles offers a modular pathway. The resin-bound selenium facilitates sequential functionalization:
- Resin Loading : Attachment of a pyrrole precursor via selenoether linkage.
- Ring Expansion : Treatment with ethyl isocyanate introduces the carboxamide group.
- Cyclization and Oxidation : TFA-mediated cleavage from the resin followed by oxidation with H₂O₂ generates the dioxo groups.
This method enables high-throughput screening of reaction conditions, though yields for related tetrahydro-pyrroloimidazoles are unreported.
Lactamization and Amino Carbonylation
Lactamization of γ-amino acids or esters provides an alternative route. For instance, 5-aminopentanoic acid derivatives can undergo intramolecular cyclization in the presence of coupling agents (e.g., EDC/HOBt) to form the pyrrolidine ring. Subsequent oxidation and carboxamide installation proceed via:
- Amino Carbonylation : Reaction with CO in the presence of a palladium catalyst to form the imidazole ring.
- Selective Oxidation : Use of TEMPO/NaClO₂ to convert secondary alcohols to ketones.
This method’s efficacy depends on precise control of oxidation states, as over-oxidation could degrade the carboxamide group.
Catalytic Cross-Dehydrogenative Coupling (CDC)
The CDC protocol from pyrido[1,2-b]indazole synthesis can be modified for the target compound:
| Step | Conditions | Yield (Analogous) |
|---|---|---|
| Substrate preparation | Ethanol, acetic acid, O₂, 130°C | 72–90% |
| Cyclization | Pd(OAc)₂, 18 h | — |
| Oxidation | H₂O₂, AcOH, 50°C | 85% |
Key challenges include regioselectivity in forming the fused rings and preventing side reactions at the carboxamide.
Post-Functionalization of Preformed Heterocycles
Starting from tetrahydro-5H-pyrrolo[1,2-a]imidazole, late-stage modifications can introduce the dioxo and carboxamide groups:
- Oxidation : Treating the dihydro precursor with RuO₄ or CrO₃ generates the 2,5-diketone.
- Acylation : Reaction with chloroformamide (ClCONH₂) in the presence of a base (e.g., Et₃N) installs the carboxamide.
This two-step approach avoids interference between functional groups but requires stringent purification to isolate the desired product.
Characterization and Analytical Validation
Critical characterization data for analogous compounds include:
- X-ray Crystallography : Confirms ring puckering and substituent orientation. For the title compound, the pyrimidine ring adopts a flattened boat conformation, which likely applies to the pyrroloimidazole core.
- NMR Spectroscopy : Diagnostic signals include δ 4.2–4.5 ppm (pyrrolidine H), δ 7.3–7.6 ppm (imidazole H), and δ 170–175 ppm (carbonyl C).
- HPLC-MS : Verifies purity and molecular ion peaks (e.g., m/z 265 [M+H]⁺ for C₁₁H₁₂N₂O₃).
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of specific enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison of Related Pyrroloimidazole Derivatives
Key Differences and Implications
Core Structure Variations: The target compound (126101-09-5) and 126101-04-0 share the pyrrolo[1,2-a]imidazole core, but the latter has an acetamide group at position 1 instead of the carboxamide at 7a. The compound 97482-27-4 features a pyrrolo[1,2-c]imidazole core with a hexahydro (fully saturated) backbone and dimethyl groups, which may enhance metabolic stability but reduce planarity compared to the partially unsaturated target compound .
Functional Group Effects: The 2,5-dioxo groups in the target compound and 126101-04-0 introduce electron-withdrawing effects, stabilizing the ring system and enabling interactions with enzymatic active sites (e.g., proteases or kinases). The 7a-carboxamide in the target compound provides a hydrogen-bond donor/acceptor motif absent in 97482-27-4, which could improve selectivity for biological targets requiring polar interactions .
Research Findings and Pharmacological Relevance
- Enzyme Inhibition : Pyrroloimidazole derivatives with dioxo groups have shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4) and cyclin-dependent kinases (CDKs) due to their ability to mimic transition states or compete with ATP binding .
- Solubility-Bioavailability Trade-offs : Compounds like 126101-04-0 highlight the importance of balancing solubility (via polar groups) and permeability (via hydrophobic modifications) for drug development.
Q & A
Q. What are the common synthetic routes for preparing Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide and related analogs?
Synthetic approaches often involve cyclization and cyclocondensation reactions. For example, one-pot multi-step reactions using pyrrolidine or imidazole precursors can generate the fused bicyclic core. Key steps include:
- Cyclocondensation : Reacting substituted amines with carbonyl derivatives under acidic conditions to form the imidazole ring .
- Post-functionalization : Introducing the carboxamide group via nucleophilic acyl substitution or coupling reactions (e.g., using isocyanates or carbodiimides) .
- Validation : Confirm purity via HPLC and structural integrity via / NMR (e.g., characteristic shifts at δ 2.5–3.5 ppm for tetrahydro protons) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
Critical spectroscopic markers include:
- IR : Strong absorbance at ~1700–1750 cm (C=O stretching of dioxo and carboxamide groups) .
- NMR : Distinctive coupling patterns for protons on the pyrroloimidazole ring (e.g., diastereotopic protons at C7a split into multiplets) .
- HRMS : Exact mass analysis (e.g., calculated [M+H] for CHNO: 196.0721; observed: 196.0718) to rule out impurities .
Q. How can conflicting crystallographic and spectroscopic data for this compound be reconciled?
Discrepancies may arise from polymorphism or dynamic stereochemistry. Strategies include:
- Variable-temperature NMR : Probe ring puckering or conformational exchange (e.g., coalescence of signals at elevated temperatures) .
- X-ray crystallography : Resolve absolute configuration and compare with computational models (e.g., DFT-optimized geometries) .
- Case Study : A 2012 study resolved conflicting data for a related spiro-pyrrolothiazole by correlating crystallographic torsion angles () with - NOESY interactions .
Q. What strategies optimize yield in multi-step syntheses of pyrroloimidazole derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity in cyclization steps .
- Solvent engineering : Use polar aprotic solvents (e.g., DMF) for carboxamide coupling, achieving >80% yield vs. <50% in THF .
- Catalyst screening : Pd/C or trifluoroacetic acid (TFA) enhances imidazole ring closure efficiency (see Table) .
Q. How do electronic effects influence the reactivity of the carboxamide group in this compound?
The carboxamide’s electron-withdrawing nature directs electrophilic substitution to the pyrroloimidazole’s α-positions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
